

# Physical and chemical properties of Ethyl 3-Chloropyrazine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-Chloropyrazine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl 3-Chloropyrazine-2-carboxylate**: Properties, Reactivity, and Applications

## Introduction

**Ethyl 3-chloropyrazine-2-carboxylate** is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyrazine core substituted with both a reactive chlorine atom and an ethyl ester group, makes it a versatile bifunctional building block for the synthesis of complex, biologically active molecules.<sup>[1][2]</sup> The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, governs its reactivity and provides a scaffold for developing novel therapeutic agents and crop protection products.<sup>[1][3]</sup>

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the core physical and chemical properties, spectroscopic data, reactivity profile, and established synthetic protocols for **Ethyl 3-Chloropyrazine-2-carboxylate**, grounding all claims in authoritative references to ensure scientific integrity.

## Compound Identification and Core Physical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and physical characteristics of **Ethyl 3-Chloropyrazine-2-carboxylate** are summarized below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>ethyl 3-chloropyrazine-2-carboxylate</b> <a href="#">[4]</a>
CAS Number	655247-45-3 <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	186.59 g/mol <a href="#">[4]</a>
Canonical SMILES	CCOC(=O)C1=NC=CN=C1Cl <a href="#">[4]</a>
InChIKey	AZNJBCHPEMMGOL-UHFFFAOYSA-N <a href="#">[4]</a>

| Synonyms | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester[\[4\]](#)[\[6\]](#) |

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	<b>Colorless low melting solid to liquid; Colorless liquid</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	Not precisely reported; described as a "low melting solid"	<a href="#">[1]</a>
Boiling Point	110 °C at 1 mbar (Kugelrohr distillation)	<a href="#">[2]</a>
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and petroleum ether.	<a href="#">[2]</a>

| Storage | Recommended storage at 0-8 °C in a refrigerator.[1][2] |

## Spectroscopic Profile

The structural identity of **Ethyl 3-Chloropyrazine-2-carboxylate** is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference fingerprint for this molecule.

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): The spectrum is characterized by a distinct AB system for the two adjacent protons on the pyrazine ring and the classic quartet-triplet pattern of an ethyl ester.
  - δ 8.54-8.46 (AB system, J = 2.5 Hz, 2H): Corresponds to the H-5 and H-6 protons on the pyrazine ring.[2]
  - δ 4.45 (q, J = 7.1 Hz, 2H): Represents the methylene (-CH<sub>2</sub>-) protons of the ethyl group.[2]
  - δ 1.39 (t, J = 7.1 Hz, 3H): Represents the methyl (-CH<sub>3</sub>) protons of the ethyl group.[2]
- <sup>13</sup>C NMR (75 MHz, CDCl<sub>3</sub>): The carbon spectrum shows all seven unique carbon environments.
  - δ 163.2: Carbonyl carbon (C=O) of the ester.[2]
  - δ 147.2: C-3 (carbon bearing the chlorine atom).[2]
  - δ 145.3: C-5.[2]
  - δ 144.7: C-2 (carbon bearing the ester group).[2]
  - δ 141.7: C-6.[2]
  - δ 62.6: Methylene carbon (-CH<sub>2</sub>) of the ethyl group.[2]
  - δ 13.9: Methyl carbon (-CH<sub>3</sub>) of the ethyl group.[2]
- Infrared (IR) Spectroscopy (Neat, cm<sup>-1</sup>): Key functional groups are readily identified.

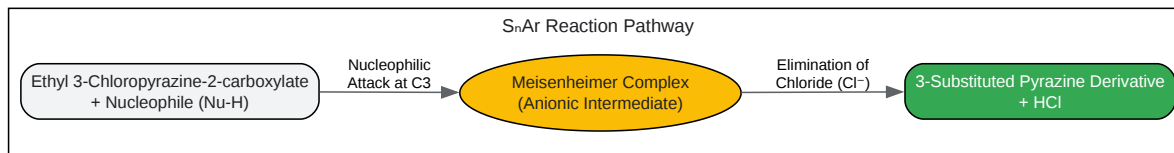
- 1735 (s): Strong C=O stretch characteristic of the ester group.[\[2\]](#)
- 2984, 2939: C-H stretching vibrations of the ethyl group.[\[2\]](#)
- 1550, 1515: C=N and C=C stretching vibrations within the pyrazine ring.[\[2\]](#)
- 1181, 1147: C-O stretching of the ester.[\[2\]](#)
- Mass Spectrometry (MS-EI, 70 eV): The mass spectrum shows the molecular ion and characteristic fragmentation patterns.
  - m/z 188/186 ( $M^+$ ): The molecular ion peak appears as a pair with an approximate 1:3 ratio, which is the isotopic signature of a single chlorine atom.[\[2\]](#)
  - m/z 114: A prominent peak corresponding to the loss of the ethoxycarbonyl radical, a common fragmentation pathway.[\[2\]](#)

## Chemical Properties and Reactivity

The utility of **Ethyl 3-Chloropyrazine-2-carboxylate** as a synthetic intermediate stems from the reactivity conferred by its substituents. The electron-withdrawing nature of the two ring nitrogens and the adjacent ester group makes the chlorine atom at the C-3 position susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). This is the cornerstone of its chemical utility.

Key Reaction: Nucleophilic Aromatic Substitution ( $S_NAr$ )

This pathway allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) by displacing the chloride ion. This reaction is central to the synthesis of diverse libraries of pyrazine derivatives for drug discovery. For instance, aminodehalogenation with substituted benzylamines has been used to produce novel compounds with potential antitubercular activity.[\[7\]](#)[\[8\]](#)

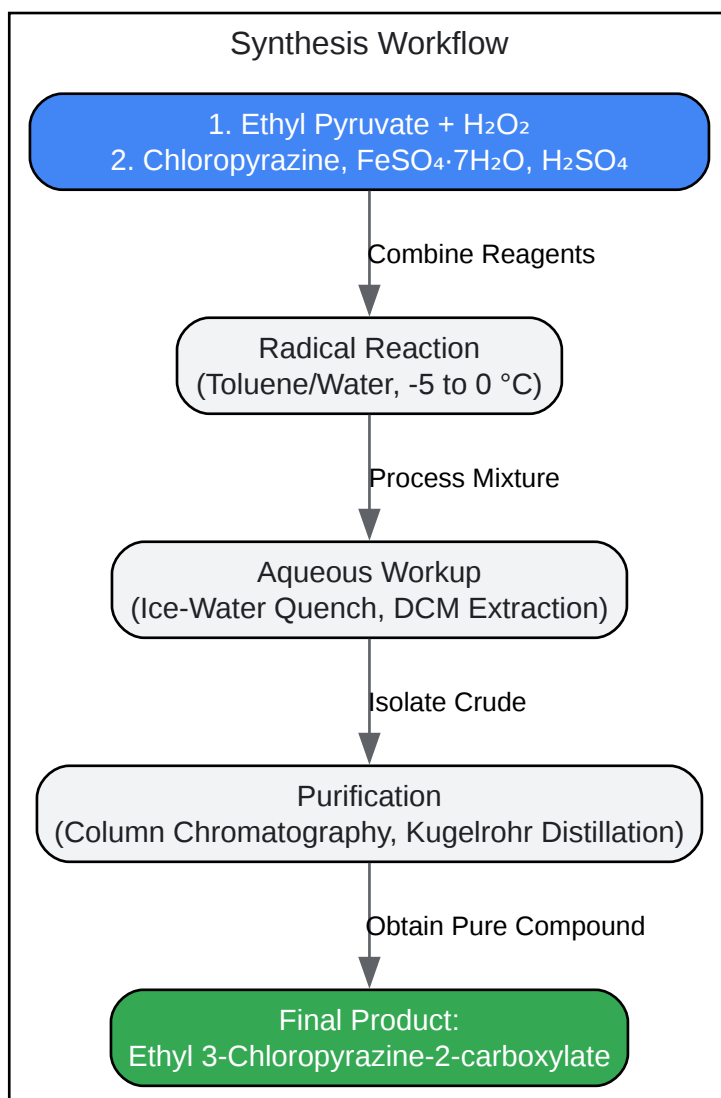


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Caption: Key reactivity pathway of **Ethyl 3-Chloropyrazine-2-carboxylate**.

## Synthesis and Purification Protocol

A reliable method for preparing **Ethyl 3-Chloropyrazine-2-carboxylate** is through the free-radical ethoxycarbonylation of chloropyrazine.[2][9] The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[9]



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Caption: Workflow for the synthesis of **Ethyl 3-Chloropyrazine-2-carboxylate**.

#### Detailed Step-by-Step Methodology

This protocol is adapted from the procedure described by Haider, N. et al.[2]

- Preparation of the Radical Precursor:
  - In a suitable reaction vessel, cool 5.2 g (45 mmol) of ethyl pyruvate to a temperature between -10 and 0 °C with stirring.

- Slowly add 3.4 g (30 mmol) of 30% hydrogen peroxide dropwise, maintaining the temperature of the mixture.
- Causality: This step generates the electrophilic radical precursor in situ. Maintaining a low temperature is crucial to prevent uncontrolled decomposition.
- Continue stirring the viscous liquid at this temperature for an additional 15 minutes.
- Radical Ethoxycarbonylation Reaction:
  - In a separate, larger vessel equipped with vigorous stirring, prepare a mixture of 1.14 g (10 mmol) of chloropyrazine, 7 mL of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 mL of toluene.
  - Causality: This creates a two-phase system. Ferrous sulfate acts as the catalyst to initiate the radical reaction, while sulfuric acid protonates the pyrazine ring, activating it towards radical attack.
  - Cool this vigorously stirred mixture to between -5 and 0 °C.
  - Add the previously prepared radical precursor dropwise to the chloropyrazine mixture, ensuring the temperature remains stable.
  - After the addition is complete, continue stirring for another 15 minutes.
- Workup and Extraction:
  - Pour the reaction mixture into a beaker containing ice-water to quench the reaction.
  - Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM).
  - Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and evaporate the solvent under reduced pressure.
- Purification:

- Remove any excess ethyl pyruvate from the crude residue via Kugelrohr distillation at approximately 30 °C and 1 mbar.
- Purify the resulting liquid residue by column chromatography on silica gel, using a mixture of ethyl acetate and light petroleum (1:3) as the eluent.
- Self-Validation: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC) to ensure proper separation of the product from impurities, including the isomeric ethyl 5-chloropyrazine-2-carboxylate.[\[2\]](#)
- Perform a final Kugelrohr distillation of the purified fractions at 110 °C and 1 mbar to yield the final product as a colorless liquid (expected yield ~56%).[\[2\]](#)

## Applications in Research and Development

The unique structural features of **Ethyl 3-Chloropyrazine-2-carboxylate** make it a valuable starting material in several R&D sectors.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of novel compounds with a wide range of biological activities. Researchers have utilized it to create derivatives with potential anti-inflammatory, antimicrobial, and antitubercular properties.[\[1\]](#)[\[7\]](#) The pyrazine core is a known bioisostere for other aromatic systems and is a privileged scaffold in medicinal chemistry.
- **Agrochemical Sector:** Its application extends to the development of modern crop protection agents, including new herbicides and fungicides.[\[1\]](#)[\[3\]](#) The stability and reactivity of the molecule allow for efficient functionalization to develop tailored agricultural solutions.
- **Analytical Chemistry:** The compound can be used as a reference standard in analytical methods, such as HPLC, to aid in the accurate identification and quantification of related pyrazine derivatives in complex samples.[\[1\]](#)

## Safety and Handling

As a laboratory chemical, proper handling of **Ethyl 3-Chloropyrazine-2-carboxylate** is essential. The following information is derived from available Safety Data Sheets (SDS).



- Hazard Identification:
  - GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). Causes skin irritation (Category 2) and serious eye irritation (Category 2). May cause respiratory irritation (STOT SE, Category 3).[4][10][11]
  - Signal Word: Warning[4][10]
- Recommended Precautions:
  - Personal Protective Equipment (PPE): Wear appropriate protective gloves, impervious clothing, and tightly fitting safety goggles or a face shield.[10]
  - Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[10][11]
  - Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10] Take off contaminated clothing and wash it before reuse.[10]
- Storage and Disposal:
  - Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed. [10][11] For long-term stability, storage in a refrigerator at 0-8 °C is recommended.[1][2] Store locked up.[10]
  - Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

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